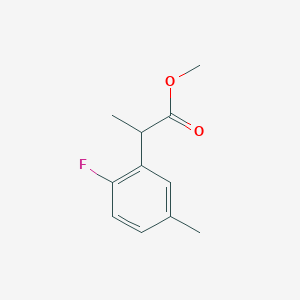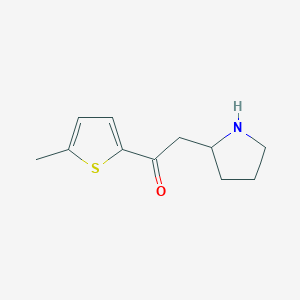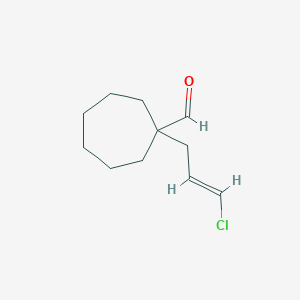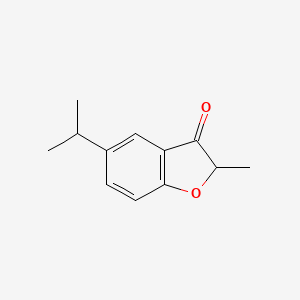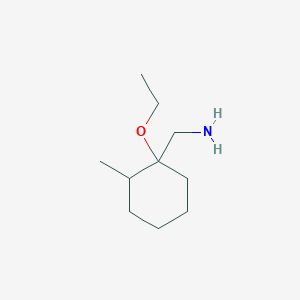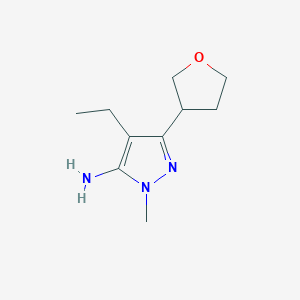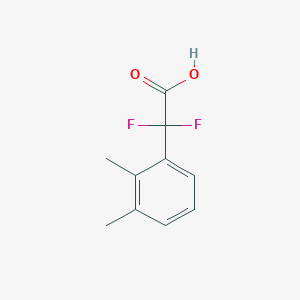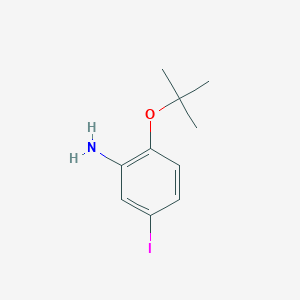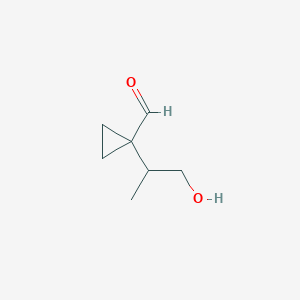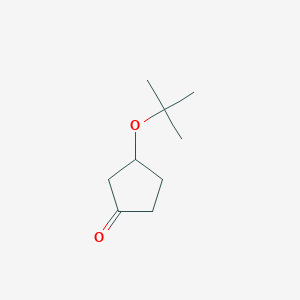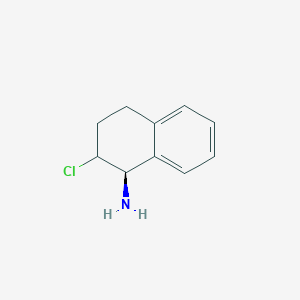
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral amine derivative of tetrahydronaphthalene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a chlorine atom and an amine group on a tetrahydronaphthalene backbone, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia or an amine source to form the amine group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure the reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions: (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature may contribute to the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of chlorine.
(1R)-2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a fluorine atom instead of chlorine.
(1R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1R)-2-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12ClN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2/t9?,10-/m1/s1 |
InChI Key |
QOFUMYYTNNZDDK-QVDQXJPCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H](C1Cl)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


